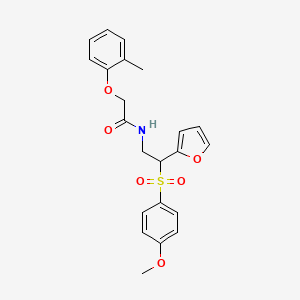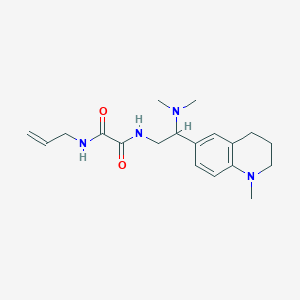![molecular formula C15H19NO2S B2399415 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone CAS No. 2034207-84-4](/img/structure/B2399415.png)
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. Tropisetron has been widely studied for its potential therapeutic applications, particularly in the treatment of chemotherapy-induced nausea and vomiting, irritable bowel syndrome, and anxiety disorders.
Aplicaciones Científicas De Investigación
Organic Synthesis Applications
- Stereoselective Synthesis and Drug Design : One study illustrates the utility of related bicyclic β-lactams in organic synthesis, specifically in the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams. These compounds serve as precursors for methyl cis-3-aminotetrahydrofuran-2-carboxylates, which are valuable in drug design (Mollet, D’hooghe, & Kimpe, 2012).
Chemical Reactions and Mechanisms
- Arene Hydrogenation/Transannulation : The reaction of para-methoxyanilines with specific reagents under hydrogen atmosphere was shown to reduce the N-bound phenyl ring(s), leading to the formation of 7-azabicyclo[2.2.1]heptane derivatives through a transannular ring closure. This process highlights a novel pathway for generating bicyclic structures from simple aromatic compounds (Longobardi, Mahdi, & Stephan, 2015).
Novel Compounds and Rearrangements
- Synthesis of Difunctionalized Azabicyclo Hexanes : Research demonstrates the stereoselective synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the diverse potential of bicyclic compounds in creating structurally unique molecules for further chemical exploration (Krow et al., 2004).
Beta-Lactamase Inhibitor Development
- CP-45,899 : A study on CP-45,899, a beta-lactamase inhibitor, reveals its potential to extend the antibacterial spectrum of beta-lactams, demonstrating the crucial role of such compounds in combating antibiotic resistance. This inhibitor, through its interaction with various bacterial enzymes, enhances the efficacy of beta-lactam antibiotics against resistant strains (English et al., 1978).
Propiedades
IUPAC Name |
(4-propan-2-yloxyphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-10(2)18-13-5-3-11(4-6-13)15(17)16-8-14-7-12(16)9-19-14/h3-6,10,12,14H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKASPIBZKEDDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CC3CC2CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-isopropoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

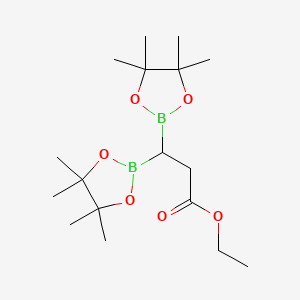
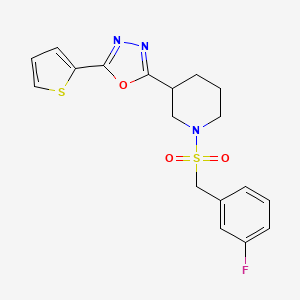
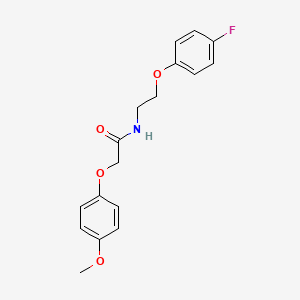
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2399339.png)
![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)
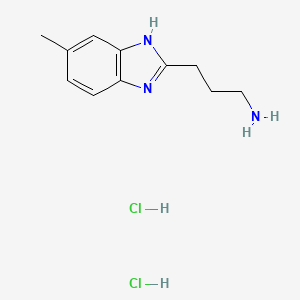
![2,4-Dichlorospiro[7,8-dihydro-5H-quinazoline-6,1'-cyclopropane]](/img/structure/B2399342.png)
![ethyl N-[(2-oxocyclohexyl)(phenyl)methyl]carbamate](/img/structure/B2399343.png)
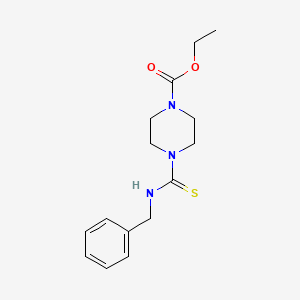
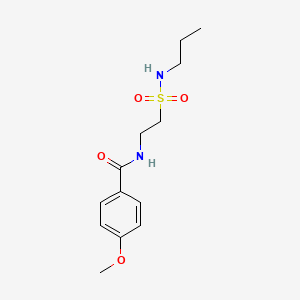
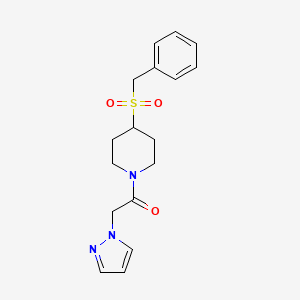
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2399351.png)
